molecular formula C25H19N5O B6513186 2,2-diphenyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide CAS No. 891113-15-8

2,2-diphenyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide

Cat. No. B6513186
CAS RN: 891113-15-8
M. Wt: 405.5 g/mol
InChI Key: WCDFKIAGMHBOFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Diphenyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide (DTPPA) is a small molecule that has been studied for its potential applications in a variety of scientific fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions have been explored. In

Scientific Research Applications

2,2-diphenyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide has been studied for its potential applications in a variety of scientific fields. It has been used as a fluorescent probe to detect the presence of hydrogen peroxide in living cells, as well as to study the interactions between proteins and DNA. It has also been used to study the structure and function of enzymes and proteins, as well as to study the effects of drugs on cells. Additionally, 2,2-diphenyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide has been used as a catalyst in organic synthesis reactions.

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide is still not fully understood. Studies have shown that 2,2-diphenyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide binds to hydrogen peroxide, which then triggers a fluorescence response. This response can be used to detect the presence of hydrogen peroxide in living cells. 2,2-diphenyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide has also been shown to bind to proteins and DNA, which can be used to study the interactions between these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,2-diphenyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide are not yet fully understood. Studies have shown that 2,2-diphenyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide can bind to hydrogen peroxide, which can be used to detect its presence in living cells. It has also been shown to bind to proteins and DNA, which can be used to study the interactions between these molecules. Additionally, 2,2-diphenyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide has been used as a catalyst in organic synthesis reactions.

Advantages and Limitations for Lab Experiments

The main advantage of using 2,2-diphenyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide in lab experiments is that it is a small molecule that can be easily synthesized and purified. Additionally, it has a high binding affinity for hydrogen peroxide, which makes it useful for detecting its presence in living cells. However, 2,2-diphenyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide has some limitations. It is not very stable in the presence of light or heat, and its fluorescence response is relatively weak.

Future Directions

There are several possible future directions for the study of 2,2-diphenyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide. One possible direction is to explore its potential applications in drug delivery systems. Another possible direction is to study its mechanism of action in more detail, in order to better understand how it binds to proteins and DNA. Additionally, further research could be conducted to explore its ability to catalyze organic synthesis reactions. Finally, further studies could be conducted to improve its stability and fluorescence response.

Synthesis Methods

2,2-diphenyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide can be synthesized through a condensation reaction between 4-amino-3-phenyl-5-methyl-1H-1,2,4-triazole and 2,2-diphenylacetoacetamide. The reaction is conducted in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM). After the reaction is complete, the product is purified by column chromatography and then recrystallized.

properties

IUPAC Name

2,2-diphenyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N5O/c31-25(24(18-8-3-1-4-9-18)19-10-5-2-6-11-19)27-21-13-7-12-20(16-21)22-14-15-23-28-26-17-30(23)29-22/h1-17,24H,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDFKIAGMHBOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,2-diphenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.